molecular formula C18H22FN5O3 B2757556 N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1049571-37-0

N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2757556
CAS No.: 1049571-37-0
M. Wt: 375.404
InChI Key: KZKYNZDEMFZYCT-UHFFFAOYSA-N
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Description

N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C18H22FN5O3 and its molecular weight is 375.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A study presented the microwave-assisted synthesis of hybrid molecules, including derivatives similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, demonstrating their antimicrobial, antilipase, and antiurease activities. This research indicates the potential of these compounds in developing new therapeutics with diverse biological activities (Başoğlu et al., 2013).

  • Another study focused on the synthesis and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a structural framework similar to the query compound. The research also provided insights into its antibacterial and anthelmintic activities, highlighting the compound's moderate efficacy in these areas (Sanjeevarayappa et al., 2015).

Biological Activities and Applications

  • Research into dopamine D-2 and serotonin 5-HT2 antagonists identified compounds with potent receptor affinity, providing a foundation for the development of atypical neuroleptics and highlighting the therapeutic potential of compounds with similar structural characteristics (Perregaard et al., 1992).

  • A study on the labeling of a potent and selective agonist at 5-HT1A receptors for positron emission tomography (PET) imaging explored compounds structurally related to the query molecule. This research underscores the utility of these compounds in neuroimaging and the investigation of neurological disorders (Lu et al., 2005).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKYNZDEMFZYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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